molecular formula C10H8BrNO B2694450 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one CAS No. 1404431-47-5

7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one

Cat. No. B2694450
Key on ui cas rn: 1404431-47-5
M. Wt: 238.084
InChI Key: ICSDOBPACXLXLS-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

The mixture of 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one (100 mg, 0.420 mmol) and borane tetrahydrofuran complex (5 mL, 5.00 mmol) was heated at 80° C. for 4 h. After this time, MeOH (5 mL) was added slowly to the reaction mixture, followed by 3 mL of conc. HCl. The resulting mixture was heated at 100° C. for 1 h, and then cooled to room temperature. After removing most of the solvent, the mixture was adjusted to a pH of 8-9 by using saturated Na2CO3. The aqueous solution was extracted with EtOAc (2×10 mL). The combined organic layers were concentrated and purified by flash chromatography (0 to 30% ethyl acetate:hexanes) to afford the title compound (78 mg, 83% yield) as an oil. LCMS, [M+H]+=223.9. 1H NMR (400 MHz, CDCl3) δ 8.15 (s, 1H), 7.24 (d, J=7.7 Hz, 1H), 7.00 (t, J=7.7 Hz, 1H), 6.69 (d, J=7.7 Hz, 1H), 2.84 (td, J=8.1, 5.2 Hz, 1H), 2.22-2.13 (m, 1H), 1.76 (td, J=9.2, 4.7 Hz, 1H), 0.75 (dd, J=10.0, 5.0 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH:4]3[CH2:13][CH:5]3[C:6](=O)[NH:7][C:8]=2[CH:9]=[CH:10][CH:11]=1.Cl>CO>[Br:1][C:2]1[C:3]2[CH:4]3[CH2:13][CH:5]3[CH2:6][NH:7][C:8]=2[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=2C3C(C(NC2C=CC1)=O)C3
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 100° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
After removing most of the solvent
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0 to 30% ethyl acetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2C3C(CNC2C=CC1)C3
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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